molecular formula C22H19ClN2O4 B278415 N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide

Cat. No. B278415
M. Wt: 410.8 g/mol
InChI Key: LEBZGFBFHGLLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential as an anticancer agent. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide inhibits the activity of NAE by binding to the active site of the enzyme. This prevents the activation of NEDD8, which is required for neddylation of CRLs. Inhibition of CRLs by N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide leads to the accumulation of various proteins, including those that regulate cell cycle progression and DNA damage response. This results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide has been shown to have potent antitumor activity in various preclinical models of cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit tumor growth in xenograft models of cancer. N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the efficacy of these treatments.

Advantages and Limitations for Lab Experiments

One advantage of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide is its specificity for NAE, which allows for the selective inhibition of neddylation. This specificity may reduce the potential for off-target effects and toxicity. However, one limitation of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide is its relatively short half-life, which may limit its efficacy in vivo.

Future Directions

There are several future directions for the study of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide. One direction is the evaluation of its efficacy in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is the development of more potent and selective inhibitors of NAE, which may improve the efficacy and safety of this approach. Additionally, the identification of biomarkers that predict response to N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide may help to identify patients who are most likely to benefit from this treatment.

Synthesis Methods

The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide involves several steps, including the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-aminophenylboronic acid to give the corresponding boronic ester. This ester is then subjected to Suzuki coupling with 2-chlorobenzoyl chloride to yield the final product, N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide.

Scientific Research Applications

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is a key component of the neddylation pathway. Neddylation is a post-translational modification that regulates the activity of various proteins involved in cell cycle progression, DNA replication, and DNA damage response. N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide inhibits the neddylation of cullin-RING ligases (CRLs), which are involved in the degradation of various proteins, including those that regulate cell cycle progression and DNA damage response. Inhibition of CRLs by N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide leads to the accumulation of these proteins, which results in cell cycle arrest and apoptosis.

properties

Molecular Formula

C22H19ClN2O4

Molecular Weight

410.8 g/mol

IUPAC Name

N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C22H19ClN2O4/c1-28-18-11-6-12-19(29-2)20(18)22(27)25-15-8-5-7-14(13-15)24-21(26)16-9-3-4-10-17(16)23/h3-13H,1-2H3,(H,24,26)(H,25,27)

InChI Key

LEBZGFBFHGLLAH-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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